molecular formula C11H15ClFN3O B2813252 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride CAS No. 2411298-73-0

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride

Cat. No.: B2813252
CAS No.: 2411298-73-0
M. Wt: 259.71
InChI Key: VNWFRNRQQJMFQJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a fluorophenyl group attached to a pyrrolidinyl urea moiety, with a hydrochloride salt form that enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride typically involves the reaction of 2-fluoroaniline with pyrrolidine and isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. The final product is often obtained as a hydrochloride salt to improve its handling and storage properties.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The fluorophenyl group can enhance the binding affinity and specificity of the compound, while the pyrrolidinyl urea moiety can modulate its overall biological activity.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure, leading to distinct biological activities.

    1-(2-Fluorophenyl)-3-pyrrolidin-2-ylurea: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    1-(2-Fluorophenyl)-3-pyrrolidin-3-ylthiourea: Contains a thiourea group instead of a urea group, resulting in different chemical and biological properties.

Uniqueness: 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride is unique due to its specific combination of a fluorophenyl group and a pyrrolidinyl urea moiety, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.ClH/c12-9-3-1-2-4-10(9)15-11(16)14-8-5-6-13-7-8;/h1-4,8,13H,5-7H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRGOGXVGCEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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